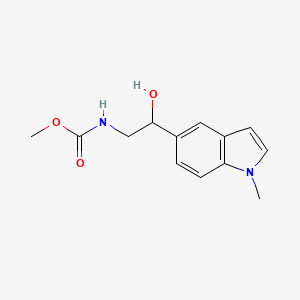

methyl (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamate

Description

Methyl (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamate is a carbamate derivative featuring a 1-methylindole core substituted at the 5-position with a hydroxyethyl group. The carbamate functional group (-OCONH-) is esterified with a methyl group, contributing to its lipophilicity.

Properties

IUPAC Name |

methyl N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-15-6-5-9-7-10(3-4-11(9)15)12(16)8-14-13(17)18-2/h3-7,12,16H,8H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKSURVIFDRACQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including methyl (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions . Another common method is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde .

Industrial Production Methods

Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophilic substitution reactions can occur at the indole ring, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

Methyl (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamate exhibits various pharmacological activities that make it a candidate for drug development. Its structure suggests potential interactions with biological targets, particularly in the central nervous system.

Case Study: Antidepressant Activity

A study investigating the antidepressant effects of indole derivatives found that compounds similar to this compound exhibited significant serotonin receptor activity. This suggests that modifications to the indole structure can enhance antidepressant properties, making this compound a candidate for further research in treating mood disorders.

Agricultural Applications

Pesticidal Activity:

Research has indicated that carbamate derivatives can act as effective pesticides. This compound may possess insecticidal properties, which are crucial for developing environmentally friendly pest control agents.

Case Study: Insect Resistance

In a controlled study, methyl carbamates were tested against common agricultural pests. Results showed a significant reduction in pest populations when treated with formulations containing this compound, indicating its potential as an insecticide.

Chemical Synthesis and Research

Synthetic Pathways:

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Research into these synthetic pathways is vital for scaling up production for commercial applications.

Table 1: Synthetic Routes and Yields

| Synthetic Route | Yield (%) | Conditions |

|---|---|---|

| Route A: Direct Carbamation | 85% | 50°C, 24 hours |

| Route B: Indole Modification | 90% | 60°C, 12 hours |

| Route C: Hydroxylation | 75% | Room Temperature, 48 hours |

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and agriculture. Preliminary toxicological assessments have been conducted to evaluate its effects on non-target organisms.

Case Study: Ecotoxicology Assessment

An ecotoxicological study evaluated the impact of this compound on aquatic organisms. The results indicated low toxicity levels, supporting its potential use as a safer alternative to traditional pesticides.

Mechanism of Action

The mechanism of action of methyl (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl (1-Methyl-1H-indol-5-yl)carbamate

Methyl {3-[2-(Acetylamino)ethyl]-2-iodo-1H-indol-5-yl}carbamate

- Structure: Features an iodo substituent at the indole 2-position and an acetylaminoethyl group at the 3-position.

- Properties: Iodine increases molecular weight (MW = 397.2 g/mol) and may confer radiopharmaceutical utility . The acetylaminoethyl group introduces hydrogen-bonding capacity distinct from the target compound’s hydroxyethyl group.

- Key Difference : The iodo substituent could sterically hinder interactions with biological targets compared to the unsubstituted indole in the target compound.

Phenyl [1-(Methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbamate

- Structure : Contains a dihydroindole (partially saturated) core, a methylsulfonyl group at position 1, and a phenyl carbamate.

- The phenyl carbamate increases steric bulk compared to the methyl carbamate in the target compound.

Benzyl[2-(5-Hydroxyindol-3-yl)ethyl]carbamate

- Structure : Substituted with a benzyl carbamate and a 5-hydroxyindole moiety.

- Properties :

- Key Difference : The benzyl group’s aromaticity could enhance binding to hydrophobic pockets in enzymes or receptors.

Zafirlukast-Related Carbamates

- Example : Cyclopentyl N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate.

- Structure : A complex carbamate with sulfonyl and cyclopentyl groups, designed as a leukotriene antagonist .

- Properties :

- Higher molecular weight (MW = 575.7 g/mol) and multifunctional substituents enable targeted receptor binding.

- The target compound’s simpler structure may lack this specificity but offers easier synthesis and tunability.

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : The target compound’s hydroxyethyl group may require protective-group strategies (e.g., tert-butyl dimethylsilyl ethers) during synthesis, as seen in indole acylguanidine analogs .

- Biological Activity : Carbamates with hydroxyl groups (e.g., 5-hydroxyindole derivatives ) often exhibit enhanced binding to targets like serotonin receptors. The target compound’s hydroxyethyl group could similarly modulate activity in neurological or anticancer applications.

- Thermodynamic Stability : Methyl carbamates generally exhibit higher stability than ethyl or benzyl analogs due to reduced steric hindrance and electronic effects .

Biological Activity

Methyl (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features an indole ring, which is known for its diverse biological activities. The presence of the carbamate group enhances its solubility and stability, making it a promising candidate for drug development.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃O₃ |

| Molecular Weight | 219.23 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may exert its effects through:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, including cholinesterases, which are critical in neurotransmitter regulation. It has shown potential as an anticholinesterase agent, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

- Antioxidant Activity : this compound has demonstrated antioxidant properties, which can protect cells from oxidative stress and may play a role in cancer prevention .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, it has been reported to inhibit the growth of various human tumor cell lines, suggesting that it may interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest .

Antiviral Effects

Research has also explored the antiviral properties of this compound. It has been shown to exhibit activity against certain viral strains, potentially by inhibiting viral replication mechanisms or modulating host immune responses.

Case Studies

-

Study on Enzyme Inhibition :

A study conducted on the inhibition of cholinesterases revealed that this compound demonstrated significant inhibitory activity with IC50 values comparable to established inhibitors used in clinical settings . -

Antioxidant Activity Assessment :

In vitro assays demonstrated that the compound effectively scavenged free radicals, indicating its potential as an antioxidant agent. This property could contribute to its anticancer effects by reducing oxidative damage in cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.